molecular formula C13H8Cl2O2 B6378606 4-(2,3-Dichlorophenyl)-2-formylphenol, 95% CAS No. 1111129-06-6

4-(2,3-Dichlorophenyl)-2-formylphenol, 95%

Cat. No. B6378606
CAS RN: 1111129-06-6
M. Wt: 267.10 g/mol
InChI Key: FKPRUBQZCTVEGK-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenyl)-2-formylphenol, 95% (4-DCFP) is a phenolic compound with a wide range of applications in the scientific research field. It is a versatile and highly reactive compound, which is used in the synthesis of various other compounds and has been studied for its unique properties. 4-DCFP has been found to be an effective catalyst in the synthesis of several different compounds, as well as having potential applications in the field of biochemistry and physiology.

Scientific Research Applications

4-(2,3-Dichlorophenyl)-2-formylphenol, 95% has a wide range of applications in the scientific research field. It is a versatile compound that can be used in the synthesis of other compounds, such as polymers and drugs. It has been used in the synthesis of polymers for drug delivery, and in the synthesis of drugs for the treatment of cancer and other diseases. It has also been used in the synthesis of nanomaterials for various applications. Additionally, 4-(2,3-Dichlorophenyl)-2-formylphenol, 95% has been studied for its potential applications in biochemistry and physiology.

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorophenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act by binding to certain enzymes and other proteins, which can then alter their activity. This can lead to changes in the biochemical and physiological processes of the body. It has also been suggested that 4-(2,3-Dichlorophenyl)-2-formylphenol, 95% may act as an antioxidant, which could be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,3-Dichlorophenyl)-2-formylphenol, 95% are still being studied. However, it has been shown to have an inhibitory effect on certain enzymes, which can lead to changes in the biochemical and physiological processes of the body. It has also been suggested that 4-(2,3-Dichlorophenyl)-2-formylphenol, 95% may act as an antioxidant, which could be beneficial in the treatment of certain diseases. Additionally, 4-(2,3-Dichlorophenyl)-2-formylphenol, 95% has been shown to have anti-inflammatory and anti-cancer properties, which could be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

4-(2,3-Dichlorophenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it easy to use in the synthesis of other compounds. Additionally, it is relatively inexpensive, which makes it an attractive option for laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, it can be difficult to purify the product, and it can be toxic if not handled properly.

Future Directions

There are several potential future directions for the use of 4-(2,3-Dichlorophenyl)-2-formylphenol, 95%. One potential direction is its use in the synthesis of new compounds, such as polymers and drugs. Additionally, it could be used in the development of new nanomaterials for various applications. Additionally, further research into its biochemical and physiological effects could lead to new treatments for various diseases. Finally, further research into its mechanism of action could lead to new insights into the biochemical and physiological processes of the body.

Synthesis Methods

The synthesis of 4-(2,3-Dichlorophenyl)-2-formylphenol, 95% is a relatively simple process that can be completed in a few steps. One commonly used method involves the reaction of 2,3-dichlorophenol with formaldehyde in the presence of an acid catalyst, such as sulfuric acid. This reaction produces 4-(2,3-Dichlorophenyl)-2-formylphenol, 95% as the major product, with other minor byproducts. The reaction can be optimized by varying the reaction parameters such as temperature, time, and concentration of reactants. The product can then be purified by column chromatography or recrystallization.

properties

IUPAC Name

5-(2,3-dichlorophenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-11-3-1-2-10(13(11)15)8-4-5-12(17)9(6-8)7-16/h1-7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPRUBQZCTVEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685275
Record name 2',3'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dichlorophenyl)-2-formylphenol

CAS RN

1111129-06-6
Record name 2',3'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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